molecular formula C24H43ClN2O B1294607 Laurimin CAS No. 52513-11-8

Laurimin

Cat. No. B1294607
CAS RN: 52513-11-8
M. Wt: 411.1 g/mol
InChI Key: JOMDPISNBYPGIK-UHFFFAOYSA-N
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Description

Laurimin, also known as laulimalide, is a structurally novel macrolide that has been isolated from marine sponges. It has been shown to promote abnormal tubulin polymerization and apoptosis in vitro, functioning similarly to the well-known anticancer agent Taxol®, but with a potentially lower susceptibility to multidrug resistance mechanisms . Laulimalide has been recognized for its potent antitumor properties and represents a new class of antitumor agents with significant clinical potential .

Synthesis Analysis

The total synthesis of laulimalide has been a subject of interest due to its complex molecular structure and promising biological activity. Several research groups have achieved the total synthesis of laulimalide using different strategies. One approach featured a highly diastereoselective Sakurai reaction and a regioselective macrolactonization of an unprotected vicinal diol, resulting in laulimalide being synthesized in 25 steps with a 3.5% overall yield . Another synthesis was convergent and involved Julia olefination, Yamaguchi macrolactonization, and a novel Julia olefination protocol for the installation of the C(13)-exo-methylene unit . A different synthesis utilized Jacobsen HDA chemistry, a diastereoselective aldol coupling, a Mitsunobu macrolactonization, and a Sharpless AE to introduce the epoxide onto des-epoxy-laulimalide . Moreover, an enantioselective synthesis incorporated catalytic asymmetric acyl halide-aldehyde cyclocondensation reactions and a chemoselective ring-closing metathesis reaction . Another synthesis exploited the asymmetric glycolate alkylation reaction to construct the C1-C14 fragment and the C15-C27 subunit .

Molecular Structure Analysis

Laulimalide's molecular structure is characterized by a macrolide core with multiple stereocenters and functional groups that are critical for its biological activity. The molecule contains dihydropyran units, a sensitive epoxide at C(16)-C(17), and a (Z)-enoate moiety . The complexity of its structure has made the synthesis challenging, requiring innovative approaches to establish the correct stereochemistry and functional group placement.

Chemical Reactions Analysis

The synthesis of laulimalide has involved a variety of chemical reactions. Key steps across different syntheses include ring-closing olefin metathesis, stereoselective anomeric alkylation, stereoselective reduction of alkynyl ketones, and Sharpless epoxidation . Additionally, the Mitsunobu reaction has been used for efficient macrolactonization, and a novel organoselenium-mediated biomimetic hydroxyetherification was employed in the synthesis of a related compound, laurefucin . These reactions highlight the complexity and creativity required to assemble the laulimalide molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of laulimalide are closely tied to its molecular structure. The presence of multiple stereocenters and functional groups such as epoxides and dihydropyrans contribute to its ability to interact with tubulin and stabilize microtubules . The synthesis of laulimalide analogs, such as those with modifications to the side chain dihydropyran, has been pursued to map the pharmacophore and understand the structure-activity relationships within the laulimalide series10.

Scientific Research Applications

Effects of Scientific Inquiry Professional Development on Teaching Practices

This study, conducted in the Los Angeles Unified School District, examined the influence of professional development in inquiry science on teaching practices in 4th and 5th grade classrooms. It highlighted how both interventions increased inquiry-based science teaching, albeit limited to certain features of the inquiry process (Grigg, Kelly, Gamoran, & Borman, 2013).

Anticancer and Antioxidant Potential of Launaea mucronata

This research focused on the DPPH free-radical scavenging constituents from methanol extract of Launaea mucronata. It revealed compounds with strong antioxidant activity and confirmed the potential of Launaea mucronata as a natural antioxidant source (Elsharkawy, 2017).

Metabolomics and Response to Simvastatin Treatment

A study that evaluated the global effects of simvastatin on intermediary metabolism using a metabolomics platform. It found that essential amino acids, lauric acid, and alpha-tocopherol were part of the metabolic signature of drug exposure (Trupp et al., 2012).

Safety And Hazards

The Cosmetics Ingredient Review has deemed Laurimin safe for use in cosmetic products and in leave-on products (in which the concentration is limited to 3.7%) . Research shows the ingredient is typically not a skin or eye irritant .

properties

IUPAC Name

benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N2O.ClH/c1-4-5-6-7-8-9-10-11-15-19-24(27)25-20-16-21-26(2,3)22-23-17-13-12-14-18-23;/h12-14,17-18H,4-11,15-16,19-22H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMDPISNBYPGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886006
Record name Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laurimin

CAS RN

52513-11-8
Record name Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1)
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Record name Laurimin
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Record name Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1)
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Record name Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride
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Record name LAURIMIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Scaglione - 1921 - olympias.lib.uoi.gr
… me gritur tere energjin e tij rii vjetri idlical te Atdheut, e me deftuar nje e forte de shire e patreguame, hoqi prej dashurise kombetare, mburimet e laurimin te kulter'es letrare. …
Number of citations: 4 olympias.lib.uoi.gr

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